sodium;undec-10-enoate

Oral peptide delivery Permeation enhancer Caco-2 monolayer

Researchers requiring a water-soluble antifungal agent or intestinal permeation enhancer often encounter the limited aqueous solubility and formulation challenges of free undecylenic acid. Sodium undec-10-enoate (uC11) resolves these issues through its micelle-forming capacity, enabling stable aqueous formulations. - Achieves jejunal & colonic permeation enhancement (~10-30%) equivalent to sodium caprate (C10) with lower cytotoxicity than saturated C11 analogs. - Demonstrates up to 4× greater antifungal potency than free undecylenic acid and ~30× greater than caprylic acid against dermatophytes and Candida spp. - Provides broad-spectrum antimicrobial preservation at near-neutral pH (6-8), effective against both E. coli and S. aureus at 1% concentration-unlike saturated fatty acid soaps.

Molecular Formula C11H19NaO2
Molecular Weight 206.26 g/mol
Cat. No. B7821097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;undec-10-enoate
Molecular FormulaC11H19NaO2
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCC(=O)[O-].[Na+]
InChIInChI=1S/C11H20O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+1/p-1
InChIKeyDKYPZNSPQXLRRQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Undec-10-enoate: Physicochemical and Regulatory Baseline for Scientific Procurement


Sodium undec-10-enoate (CAS 3398-33-2), the sodium salt of undecylenic acid, is an anionic carboxylate surfactant with the molecular formula C11H19NaO2 and molecular weight 206.26 g/mol [1]. Physicochemically, it exhibits a density of 1.63 g/cm³ and an estimated boiling point of 300.8°C at 760 mmHg [1]. The compound is recognized as GRASE (Generally Recognized As Safe and Effective) by the FDA for topical antifungal applications and is listed in the OTC monograph for external analgesic drug products [2]. As a water-soluble derivative of undecylenic acid, it overcomes the limited aqueous solubility of the parent acid while retaining the terminal double bond that confers distinctive physicochemical and biological properties compared to saturated fatty acid salts [3].

Why Sodium Undec-10-enoate Cannot Be Substituted with Free Undecylenic Acid or Saturated Fatty Acid Salts


Generic substitution of sodium undec-10-enoate with free undecylenic acid or structurally similar saturated fatty acid salts (e.g., sodium decanoate, sodium undecanoate) is scientifically unsound due to three distinct and quantifiable property divergences. First, the sodium salt form confers water solubility that the parent free acid lacks; free undecylenic acid does not form a critical micelle concentration (CMC) and instead yields an emulsion of droplets at 0.8–1 × 10⁻⁴ mol dm⁻³ [1]. Second, the terminal C10-C11 double bond in sodium undec-10-enoate reduces lipophilicity and membrane cytotoxicity relative to its saturated 11-carbon analog (sodium undecanoate, C11), while preserving permeation-enhancing activity equivalent to or exceeding that of sodium caprate (C10) [2]. Third, comparative germicidal studies demonstrate that sodium undecylenate is uniquely effective among fatty acid soaps against Escherichia coli and Staphylococcus aureus at 1% concentration and pH 8.0, a profile not shared by saturated soaps such as sodium myristate, laurate, or oleate [3]. These orthogonal property divergences preclude functional interchangeability and establish sodium undec-10-enoate as a distinct procurement entity.

Sodium Undec-10-enoate: Quantitative Comparative Evidence for Scientific Selection


Intestinal Permeation Enhancement: Sodium Undec-10-enoate (uC11) Matches C10 with Superior Solid-Dosage Delivery and Reduced Cytotoxicity vs. Saturated C11

In a comparative study of medium-chain fatty acid salts as intestinal permeation enhancers, sodium undec-10-enoate (uC11, the 11-carbon unsaturated sodium salt) was directly compared to sodium caprate (C10, the established enhancer used in oral peptide clinical trials) and sodium undecanoate (C11, the saturated 11-carbon analog). In rat jejunal and colonic in situ instillations with FITC-dextran 4000 (FD4), 100 mM uC11 and C10 yielded comparable regional enhancement ratios of ~10% (jejunum) and ~30% (colon) with acceptable tissue histology [1]. Critically, in mini-tablet formulations containing FD4, uC11 mini-tablets delivered statistically higher FD4 exposure than C10 mini-tablets in both intestinal regions, as reflected by a significantly higher AUC, with no evidence of membrane perturbation [1]. Cytotoxicity ranking in Caco-2 cells via MTT assay and high-content screening was C11 > C10 = uC11, indicating that the unsaturated bond confers a reduction in lipophilicity and cytotoxicity compared to the saturated C11 analog [1].

Oral peptide delivery Permeation enhancer Caco-2 monolayer Intestinal absorption Drug formulation

Antifungal Activity: Sodium Undecylenate Exhibits Up to 4-Fold Higher Potency vs. Free Undecylenic Acid and 30-Fold Higher vs. Caprylic Acid

The sodium salt form of undecylenic acid demonstrates quantifiably superior antifungal activity relative to the free acid and alternative antifungal fatty acids. In a foundational comparative study by Peck and Rosenfeld (1938), sodium undecylenate and other undecylenate salts exhibited up to four times greater antifungal activity than free undecylenic acid, and approximately 30 times greater activity than caprylic acid (octanoic acid, C8) [1]. This potency differential is attributed to the enhanced water solubility of the salt form, which facilitates greater bioavailability at the fungal cell membrane interface compared to the poorly soluble free acid, which does not form a CMC and exists as an emulsion of fine droplets at low concentrations [2].

Antifungal Candida Tinea pedis Dermatophytosis Topical formulation

Solution-Phase Behavior: Sodium Undec-10-enoate Forms True Micelles; Free Undecylenic Acid Does Not Form a CMC

A critical physicochemical distinction between sodium undec-10-enoate and its parent free acid is their divergent aggregation behavior in aqueous solution. Studies of low-concentration aqueous solutions demonstrate that free 10-undecenoic acid does not exhibit a critical micelle concentration (CMC); instead, it forms an emulsion of very small droplets at concentrations of 0.8–1 × 10⁻⁴ mol dm⁻³ [1]. In contrast, sodium undec-10-enoate exhibits classic surfactant behavior with true micelle formation. Vapor pressure osmometry at 37°C confirms that sodium 10-undecenoate (Na-10-U) forms micelles in water, with aggregation behavior distinct from saturated analogs such as sodium undecanoate [2]. This micelle-forming capacity enables sodium undec-10-enoate to function as a true emulsifier, solubilizer, and preservative in aqueous cosmetic and pharmaceutical formulations, whereas the free acid remains as a dispersed oil phase.

Colloid chemistry Micellization Surfactant CMC Formulation science

Germicidal Specificity: Sodium Undecylenate Is Selectively Active Against E. coli and S. aureus at 1% Concentration Where Saturated Fatty Acid Soaps Fail

A systematic 1936 investigation of the germicidal properties of chemically pure soaps evaluated numerous fatty acid salts against bacterial strains under controlled pH conditions. Among the compounds tested, only sodium diiodosalicylate and sodium undecylenate demonstrated effective germicidal activity at a concentration of 1% and pH 8.0 against Escherichia coli [1]. Similarly, sodium diiodosalicylate and sodium undecylenate were effective against Staphylococcus aureus at pH 8.0, while sodium abietate required a pH above 8.5 for efficacy [1]. In contrast, saturated soaps including sodium myristate, laurate, and oleate were not reported as effective germicides against E. coli under these test conditions, highlighting the unique contribution of the terminal unsaturation in sodium undecylenate to its antimicrobial spectrum [1].

Antimicrobial Germicide Preservative Bacteriology Personal care

Physicochemical Advantage of Unsaturation: Sodium Undec-10-enoate Exhibits Distinct Micellization Behavior from Saturated Sodium Dodecanoate in Mixed Systems

The terminal double bond in sodium undec-10-enoate (SUD) confers distinct physicochemical behavior when co-formulated with saturated fatty acid salts. Studies of mixed micellization in aqueous mixtures of sodium dodecanoate (SDD, C12 saturated) and sodium 10-undecenoate (SUD, C11 unsaturated) revealed strong non-ideality with a preferential composition in mixed micelles [1]. This non-ideal mixing behavior indicates that the unsaturated bond alters the packing geometry and hydrophobic interactions within the micelle core, enabling fine-tuning of surfactant blend properties that is not achievable with purely saturated fatty acid salt mixtures. Such behavior has implications for controlling viscosity, solubilization capacity, and temperature-dependent phase behavior in formulated products.

Mixed micelles Surfactant blending Colloid science Formulation optimization

Safety and Regulatory Differentiation: Sodium Undec-10-enoate Is GRASE-Listed While Free Undecylenic Acid Carries Irritation Liability

Regulatory classification provides a critical procurement differentiator between sodium undec-10-enoate and free undecylenic acid. Sodium undecylenate is recognized as GRASE (Generally Recognized As Safe and Effective) by the FDA and is marketed over the counter to treat skin infections and relieve itching [1]. In contrast, free undecylenic acid, while possessing antifungal properties, is not typically used alone for antifungal purposes due to its potential to irritate skin and mucous membranes [2]. The salt form, including sodium undecylenate, mitigates this irritation liability while preserving or enhancing antifungal activity. This regulatory and safety profile underpins the use of sodium undecylenate as a preservative, emulsifier, and surfactant in cosmetic and personal care products, including face creams, lotions, and shampoos .

Regulatory GRASE OTC monograph Safety Dermatological

Sodium Undec-10-enoate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Oral Peptide and Macromolecule Drug Delivery Systems

Sodium undec-10-enoate (uC11) is a scientifically justified selection as an intestinal permeation enhancer for oral formulations of peptides, proteins, and poorly permeable macromolecules. Direct comparative evidence demonstrates that uC11 achieves jejunal and colonic permeation enhancement (~10% and ~30%, respectively) equivalent to sodium caprate (C10), the enhancer used in Phase II oral peptide clinical trials, but with two critical advantages: lower cytotoxicity than its saturated 11-carbon analog (C11) and superior solid-dosage delivery performance in mini-tablet formulations, as reflected by statistically higher FD4 AUC [1]. For formulation scientists, this translates to a candidate enhancer that matches the efficacy benchmark while offering improved safety margins and enhanced performance in oral solid dosage forms.

Topical Antifungal Formulations for Dermatophytosis and Candidiasis

For topical antifungal products targeting tinea pedis (athlete‘s foot), tinea corporis (ringworm), tinea cruris (jock itch), or cutaneous candidiasis, sodium undec-10-enoate delivers quantifiable potency advantages. Comparative antifungal testing establishes that the sodium salt form is up to four times more active than free undecylenic acid and approximately 30 times more active than caprylic acid [2]. This potency differential, combined with the salt’s water solubility and micelle-forming capacity [3], enables formulation of aqueous creams, lotions, and solutions with effective antifungal concentrations while avoiding the irritation liability associated with free undecylenic acid. The compound‘s FDA GRASE status further supports OTC product development with a clear regulatory pathway [4].

Preservative Systems for Near-Neutral pH Cosmetic and Personal Care Products

Sodium undec-10-enoate provides differentiated antimicrobial preservation for cosmetic and personal care formulations operating at near-neutral pH (6-8). In comparative germicidal studies, sodium undecylenate was one of only two compounds tested that demonstrated effective activity against both E. coli (Gram-negative) and S. aureus (Gram-positive) at 1% concentration and pH 8.0, whereas saturated fatty acid soaps (myristate, laurate, oleate) failed to show comparable efficacy under these conditions [5]. This pH-compatible antimicrobial spectrum makes sodium undec-10-enoate a rational choice for preservative systems in shampoos, facial cleansers, and leave-on lotions where formulation pH is constrained and broad-spectrum preservation is required without resorting to multiple preservative actives.

Surfactant and Emulsifier in Aqueous Cosmetic Formulations

The micelle-forming property of sodium undec-10-enoate—a property entirely absent in free undecylenic acid, which fails to form a CMC and instead exists as an emulsion of droplets [3]—enables its use as a functional surfactant, emulsifier, and solubilizer in aqueous cosmetic formulations. This physicochemical distinction supports product types including cleansing creams, shampoos, and lotions where stable oil-in-water emulsification and consistent surfactant performance are required. Additionally, the non-ideal mixed micellization behavior observed when sodium undec-10-enoate is blended with saturated fatty acid salts (e.g., sodium dodecanoate) provides formulation scientists with a tunable parameter for optimizing viscosity, solubilization, and temperature stability in surfactant blends [6].

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